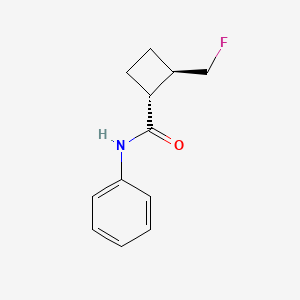
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide: is a synthetic compound with a unique structure that includes a fluoromethyl group and a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced using fluorinating agents under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine, such as aniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions and to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which may influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
rac-(1R,2R)-2-(chloromethyl)-N-phenylcyclobutane-1-carboxamide: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
rac-(1R,2R)-2-(bromomethyl)-N-phenylcyclobutane-1-carboxamide: Contains a bromomethyl group.
rac-(1R,2R)-2-(methyl)-N-phenylcyclobutane-1-carboxamide: Lacks the halogen substitution.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H14FNO |
|---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c13-8-9-6-7-11(9)12(15)14-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)/t9-,11+/m0/s1 |
InChI-Schlüssel |
CTSOFLDKAPPKRL-GXSJLCMTSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]1CF)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C1CF)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)
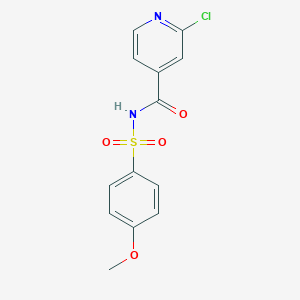
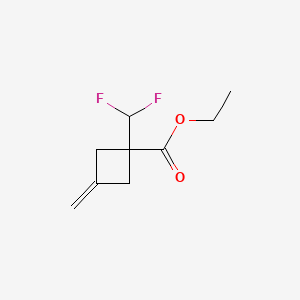
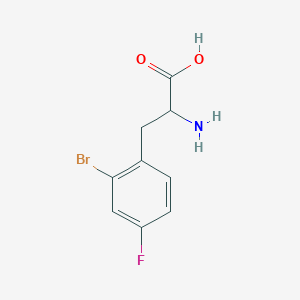
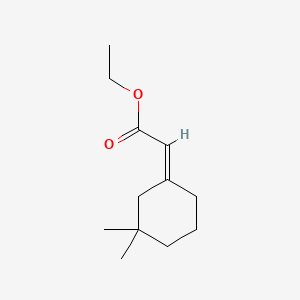
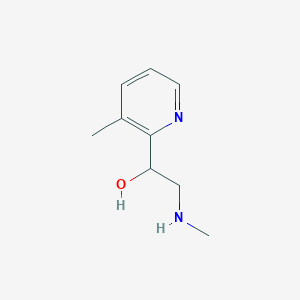
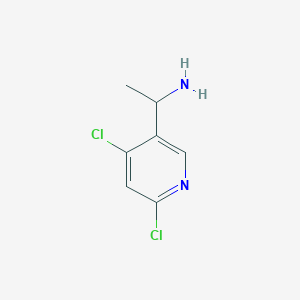
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
